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Compound of Interest

Compound Name: 2-(3,3-Diethoxypropyl)furan

Cat. No.: B15210821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the expected spectroscopic characteristics of 2-
(3,3-diethoxypropyl)furan. Despite a comprehensive search of scientific literature and

spectral databases, experimental spectroscopic data (Nuclear Magnetic Resonance - NMR,

Infrared - IR, and Mass Spectrometry - MS) for this specific compound could not be located.

This document, therefore, outlines the general principles and expected spectral features based

on the analysis of related furan derivatives. It also includes standardized experimental

protocols for acquiring such data.

Introduction
2-(3,3-diethoxypropyl)furan is a furan derivative with a dietyl acetal functional group. Furan

and its derivatives are important heterocyclic compounds frequently found in natural products

and pharmaceuticals. Spectroscopic analysis is a cornerstone for the structural elucidation and

purity assessment of such molecules. This guide addresses the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Predicted Spectroscopic Data
While specific experimental data for 2-(3,3-diethoxypropyl)furan is not publicly available, the

expected spectral characteristics can be inferred from the known spectroscopic behavior of the
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furan ring and the diethoxypropyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3,3-diethoxypropyl)furan

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.3 Doublet of doublets 1H H-5 (furan)

~6.3 Doublet of doublets 1H H-4 (furan)

~6.0 Doublet of doublets 1H H-3 (furan)

~4.6 Triplet 1H CH(OEt)₂

~3.4-3.7 Multiplet 4H OCH₂CH₃

~2.8 Triplet 2H Furyl-CH₂

~2.0 Quartet 2H CH₂CH(OEt)₂

~1.2 Triplet 6H OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3,3-diethoxypropyl)furan
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Chemical Shift (δ, ppm) Assignment

~152 C-2 (furan)

~141 C-5 (furan)

~110 C-4 (furan)

~106 C-3 (furan)

~101 CH(OEt)₂

~61 OCH₂CH₃

~32 CH₂CH(OEt)₂

~28 Furyl-CH₂

~15 OCH₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-(3,3-diethoxypropyl)furan

Wavenumber (cm⁻¹) Intensity Assignment

~3125 Weak =C-H stretch (furan)

~2975-2870 Medium-Strong C-H stretch (aliphatic)

~1580, 1500, 1460 Medium-Weak C=C stretch (furan ring)

~1150-1050 Strong C-O stretch (acetal and ether)

~880 Strong
C-H out-of-plane bend (2-

substituted furan)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Table 4: Predicted Mass Spectrometry Data for 2-(3,3-diethoxypropyl)furan

m/z Interpretation

198 [M]⁺ (Molecular ion)

153 [M - OCH₂CH₃]⁺

125 [M - CH(OEt)₂]⁺

103 [CH(OEt)₂]⁺

81 [C₅H₅O]⁺ (furfuryl cation)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy
A sample of the compound (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃,

0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard

(0 ppm). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a

frequency of 300-500 MHz for protons.

IR Spectroscopy
An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on

an FTIR spectrometer. A small amount of the neat liquid sample would be placed on the ATR

crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI)

source. The sample would be introduced into the instrument, and the resulting mass-to-charge

ratio of the ions would be measured.

Workflow for Spectroscopic Analysis
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The general workflow for the spectroscopic characterization of a compound like 2-(3,3-
diethoxypropyl)furan is outlined below.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
2-(3,3-diethoxypropyl)furan

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Conclusion
While experimental spectroscopic data for 2-(3,3-diethoxypropyl)furan is not currently

available in the public domain, this guide provides a detailed prediction of its NMR, IR, and MS

spectra based on the known properties of its constituent functional groups. The provided

experimental protocols offer a standardized approach for any future characterization of this
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molecule. Researchers and scientists are encouraged to use this guide as a reference for the

analysis of this and structurally related compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(3,3-diethoxypropyl)furan: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15210821#spectroscopic-data-for-2-3-3-
diethoxypropyl-furan-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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